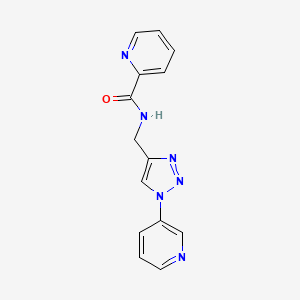

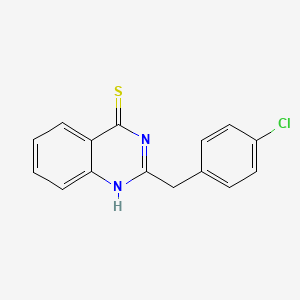

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Applications in Tuberculosis Treatment

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide is utilized in the synthesis of compounds like N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and N′-methyl-pyrimidine-2-carbohydrazide derivatives. These derivatives are further used to obtain compounds that show significant in vitro activity against Mycobacterium tuberculosis, offering potential avenues for tuberculosis treatment (Bogdanowicz et al., 2012).

Anticancer Properties

This chemical compound is also key in the synthesis of Pt(II) pyridinium amidate (PYA) complexes, specifically the L = N-(1-benzylpyridin-4(1H)-ylidene)picolinamide. These complexes exhibit significant in vitro cytotoxicity against various cancer cell lines such as human colorectal carcinoma HCT116, non-small cell lung carcinoma NCI-H460, and cervical carcinoma SiHa cells. The cytotoxic nature of these complexes points towards their potential use in developing anticancer therapies (Muller et al., 2016; Muller et al., 2017).

Catalytic and Luminescence Properties

This compound is used to synthesize Zn(II) complexes which demonstrate intense fluorescence and act as efficient catalysts in various transesterification reactions (Rehman et al., 2019). Similarly, its derivatives are utilized in synthesizing europium(III) and terbium(III) complexes that offer insights into the luminescent properties and water stability of these complexes, which are pertinent for applications in biological media (Nocton et al., 2009).

Insights into Rotational Barriers

The compound also plays a role in understanding the molecular dynamics of similar structures, as seen in the study of amide rotational barriers in picolinamide and nicotinamide. These insights are valuable in the field of medicinal chemistry, considering the pharmacological relevance of pyridine carboxamides (Olsen et al., 2003).

Propriétés

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c21-14(13-5-1-2-7-16-13)17-8-11-10-20(19-18-11)12-4-3-6-15-9-12/h1-7,9-10H,8H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZTZPKYMGSRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2646687.png)

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2646690.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2646693.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-tosylbutanamide hydrochloride](/img/structure/B2646696.png)

![2,4-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646698.png)

![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2646710.png)